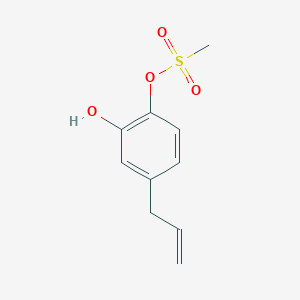

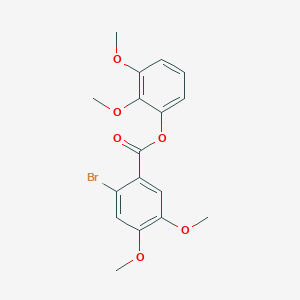

![molecular formula C₁₂H₁₈ClNO₂ B1144506 1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride CAS No. 1204612-29-2](/img/structure/B1144506.png)

1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals characterized by complex bicyclic structures. These compounds are often studied for their unique chemical and physical properties. While the specific compound "1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine; hydrochloride" does not have directly related research, insights can be drawn from studies on similar bicyclic compounds.

Synthesis Analysis

Bicyclic compounds like this are typically synthesized through multi-step chemical reactions involving cyclization and functional group modifications. For example, Wu et al. (2015) described the synthesis of a bicyclic compound using NMR and HRMS spectroscopy, highlighting the complex nature of such syntheses (Wu, Guo, Zhang, & Xia, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is usually determined using techniques like X-ray crystallography, as demonstrated in studies by Collin et al. (1986), where they analyzed the structure of a benzamide analog (Collin, Evrard, & Durant, 1986).

Chemical Reactions and Properties

Bicyclic compounds can undergo a range of chemical reactions, including cyclodimerization, as shown in research by Roedig et al. (1975) on Bicyclo[4.2.0]octa-1,5,7-trienes (Roedig, Heinrich, & Kimmel, 1975). These reactions are crucial for understanding the chemical versatility of such compounds.

Physical Properties Analysis

The physical properties of bicyclic compounds are often unique due to their structure. For instance, the study of crystal and molecular structure by Sélambarom et al. (2001) gives insight into the physical characteristics determined by the molecular arrangement (Sélambarom et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the bicyclic framework and substituents. For example, Gabioud and Vogel (1980) discussed the reactivity of bicyclic compounds in Diels-Alder reactions, shedding light on their chemical behavior (Gabioud & Vogel, 1980).

Scientific Research Applications

Crystal Chemistry and Structure Studies

The compound has been extensively studied in crystal chemistry, revealing insights into its structural properties. Research on Ivabradine hydrochloride, a structurally similar compound, has disclosed a wide range of polymorphic, hydrated, and solvated phases. These studies have prepared monophasic samples of different Ivabradine hydrochloride species, contributing to the understanding of its extensive crystal chemistry. The research also discusses the formation of pure powders of tetrahydrate forms and different anhydrous forms through various methods, including exposure to water vapors and heating. The identification of acetonitrile and acetone solvates of this compound demonstrates the complex nature of its crystal chemistry, providing valuable information on its polymorphic and solvated phases (Masciocchi et al., 2013).

Materials Science and Nanoparticle Synthesis

In materials science, the compound has been used in the synthesis and characterization of nanoparticles. The hetero-bicyclic compound synthesized from benzil and tris(hydroxymethyl)aminomethane has been characterized by various spectroscopic techniques and used as a reducing and stabilizing agent to prepare zinc nanoparticles. This research highlights the compound's utility in creating materials at the nanoscale, showcasing its potential applications in materials science and engineering (Pushpanathan & Kumar, 2014).

Organic Chemistry and Synthesis

In organic chemistry, the compound has been involved in the synthesis of various novel molecules and the study of their properties. For instance, the synthesis and antifolate evaluation of an aminopterin analogue with a bicyclo structure have been reported, illustrating the compound's role in the synthesis of molecules with potential therapeutic applications. Although the evaluated compound showed ineffectiveness in antifolate and antitumor evaluation, the research provides valuable insights into the synthesis and characterization of molecules containing the bicyclo structure (Reynolds et al., 2001).

properties

IUPAC Name |

1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSAIQSQSDOONK-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=CC(=C(C=C12)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CC2=CC(=C(C=C12)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.